Increased Lipophilicity (LogP) Relative to 6-Methoxyquinoline
The presence of a 2-ethyl substituent on the quinoline core significantly increases lipophilicity compared to non-alkylated analogs. Comparative studies of methoxyquinoline derivatives estimate the logP value for 2-ethyl-6-methoxyquinoline at ~2.5–3.0, a notable increase from the logP of 2.17 for 6-methoxyquinoline . This shift towards higher lipophilicity can enhance membrane permeability and influence pharmacokinetic properties. For 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, its computed XLogP3 is 2.5, further corroborating this trend [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated logP ~2.5–3.0 (XLogP3 = 2.5) [1] |
| Comparator Or Baseline | 6-Methoxyquinoline: logP = 2.17 |
| Quantified Difference | Increase of approximately 0.33–0.83 log units |
| Conditions | Predicted/estimated values based on structural analogs and computational methods. |
Why This Matters
Higher lipophilicity can improve membrane permeability, a key factor in the oral bioavailability and cellular uptake of drug candidates.
- [1] Kuujia. (n.d.). Cas no 2098097-71-1 (2-Ethyl-4-methoxyquinoline-6-carboxylic acid). Computed XLogP3 value. Retrieved from https://www.kuujia.com/cas-2098097-71-1.html View Source
